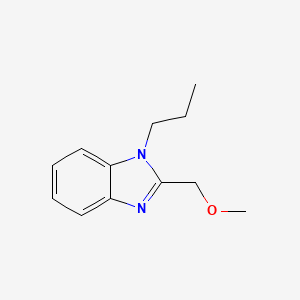
2-(METHOXYMETHYL)-1-PROPYL-1H-1,3-BENZODIAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxymethyl)-1-propyl-1H-1,3-benzodiazole is an organic compound that belongs to the benzodiazole family. Benzodiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features a methoxymethyl group attached to the nitrogen atom of the benzodiazole ring, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-1-propyl-1H-1,3-benzodiazole typically involves the reaction of a benzodiazole derivative with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Solvent recovery and recycling are also important considerations to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)-1-propyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a formyl group.
Reduction: The benzodiazole ring can be reduced to form a dihydrobenzodiazole derivative.
Substitution: The methoxymethyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products
Oxidation: Formation of 2-(formylmethyl)-1-propyl-1H-1,3-benzodiazole.
Reduction: Formation of 2-(methoxymethyl)-1-propyl-1,3-dihydrobenzodiazole.
Substitution: Formation of various substituted benzodiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Methoxymethyl)-1-propyl-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)-1-propyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The methoxymethyl group can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The benzodiazole ring can interact with various biological pathways, leading to effects such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Methoxymethyl)-1H-benzimidazole: Similar structure but lacks the propyl group.
2-(Methoxymethyl)-1-ethyl-1H-1,3-benzodiazole: Similar structure but has an ethyl group instead of a propyl group.
2-(Methoxymethyl)-1-methyl-1H-1,3-benzodiazole: Similar structure but has a methyl group instead of a propyl group.
Uniqueness
2-(Methoxymethyl)-1-propyl-1H-1,3-benzodiazole is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The methoxymethyl group provides additional sites for chemical modification, allowing for the development of derivatives with tailored properties.
Properties
IUPAC Name |
2-(methoxymethyl)-1-propylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-3-8-14-11-7-5-4-6-10(11)13-12(14)9-15-2/h4-7H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPGQPGARXRATB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
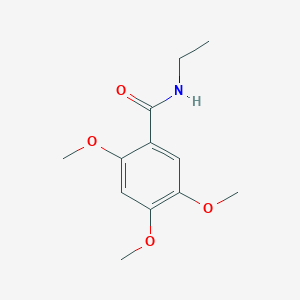
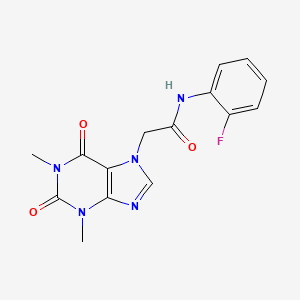
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B5852014.png)
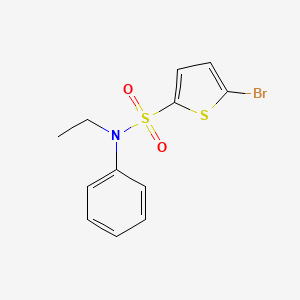
![N'-[2-(2,4-dimethylphenoxy)acetyl]-4-methoxybenzohydrazide](/img/structure/B5852031.png)
![3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5852043.png)
![ethyl 4-[(2,5-dimethylbenzoyl)amino]benzoate](/img/structure/B5852060.png)
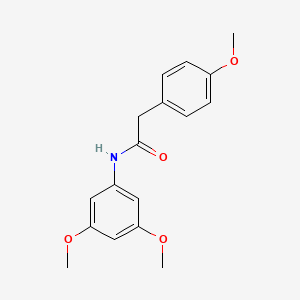
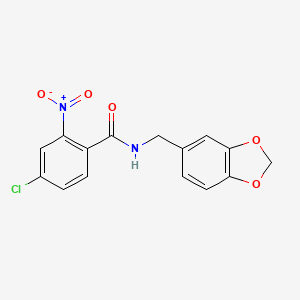
![(9-acetyloxy-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) acetate](/img/structure/B5852084.png)
![1-[(4-Chlorophenyl)methyl]-7-ethylindole-3-carbonitrile](/img/structure/B5852088.png)
![3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}butanamide](/img/structure/B5852089.png)
![ethyl 4-[[(E)-3-pyridin-2-ylprop-2-enoyl]amino]benzoate](/img/structure/B5852099.png)
![N-(2-ethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5852107.png)
